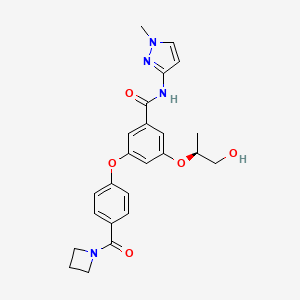AZD1092

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
AZD1092 is a compound developed as a glucokinase activator, primarily aimed at treating type 2 diabetes mellitus. It belongs to a class of small molecules designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. This action helps regulate blood sugar levels, making AZD1092 a potential therapeutic agent for managing hyperglycemia in diabetic patients. The chemical structure of AZD1092 includes a benzamide core, which is integral to its biological activity and selectivity towards glucokinase.
- Nucleophilic Substitution: This step often involves the reaction of an amine with an activated aromatic compound, leading to the formation of the benzamide linkage.
- Hydrogenation: Catalytic hydrogenation may be employed to reduce double bonds or modify functional groups within the molecule.
- Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for biological testing.
The detailed synthetic pathway can be complex and may involve multiple intermediates, each requiring careful optimization to enhance yield and reduce impurities .
AZD1092 has demonstrated significant biological activity as a glucokinase activator. In preclinical studies, it has shown the ability to lower blood glucose levels in various animal models, indicating its potential efficacy in managing diabetes. The compound operates through a dual mechanism:
- Enhancement of Glucose Utilization: By activating glucokinase, AZD1092 increases the rate at which glucose is phosphorylated, promoting its uptake and utilization by tissues.
- Improvement of Insulin Secretion: The activation of glucokinase in pancreatic beta cells enhances insulin release in response to elevated blood glucose levels .
The synthesis of AZD1092 typically employs a multi-step approach, which can include:
- Starting Materials: Common precursors include substituted phenylacetic acids and various amines.
- Reagents: Reagents such as triethylamine and palladium on carbon are often used to facilitate reactions like hydrogenation and coupling.
- Solvents: Organic solvents like methanol and tetrahydrofuran are utilized during the reaction processes.
A representative synthetic route might involve dissolving starting materials in a solvent mixture, followed by adding catalysts and purging with nitrogen or hydrogen to create an inert atmosphere .
AZD1092 is primarily investigated for its application in treating type 2 diabetes mellitus. Its role as a glucokinase activator positions it as a promising candidate for managing hyperglycemia by:
- Regulating Blood Sugar Levels: By enhancing insulin secretion and glucose utilization.
- Potential Combination Therapies: AZD1092 may be used alongside other antidiabetic medications to achieve better glycemic control.
Clinical trials have been initiated to evaluate its safety, efficacy, and optimal dosing regimens in human subjects .
Interaction studies involving AZD1092 focus on its pharmacokinetic properties and potential interactions with other drugs. Key areas of investigation include:
- Cytochrome P450 Enzyme Interaction: Understanding how AZD1092 affects or is affected by cytochrome P450 enzymes is crucial for predicting drug-drug interactions.
- Transporter Interactions: Studies assess how AZD1092 interacts with transport proteins that may influence its absorption and distribution within the body.
These studies are essential for determining safe co-administration with other medications commonly prescribed for diabetes or related conditions .
AZD1092 belongs to a broader class of glucokinase activators that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Some notable similar compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| AZD1656 | Benzamide | Potent glucokinase activation; clinical candidate |
| RO4597014 | Benzamide | Selective for hepatic glucokinase; less hERG inhibition |
| GKA71 | Amino acid derivative | Improved pharmacokinetic profile; dual mechanism |
| YH-GKA | Benzamide | Novel structure with enhanced solubility |
AZD1092 is unique due to its specific structural modifications that enhance its selectivity towards glucokinase while minimizing off-target effects such as hERG channel inhibition, which can lead to cardiac side effects . This selectivity makes it an attractive candidate for further development in diabetes therapy.








